molecular formula C4H7NO2 B14337715 (4,5-Dihydro-1,3-oxazol-4-yl)methanol CAS No. 106323-73-3

(4,5-Dihydro-1,3-oxazol-4-yl)methanol

Cat. No.: B14337715
CAS No.: 106323-73-3
M. Wt: 101.10 g/mol
InChI Key: UHUALVWZYFNZSF-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1,3-oxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family It features a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1,3-oxazol-4-yl)methanol typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-aminoethanol with formaldehyde under acidic conditions to form the oxazoline ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of halides or esters.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

106323-73-3

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

4,5-dihydro-1,3-oxazol-4-ylmethanol

InChI

InChI=1S/C4H7NO2/c6-1-4-2-7-3-5-4/h3-4,6H,1-2H2

InChI Key

UHUALVWZYFNZSF-UHFFFAOYSA-N

Canonical SMILES

C1C(N=CO1)CO

Origin of Product

United States

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